molecular formula C8H6BrClO B1599285 4-(bromomethyl)benzoyl Chloride CAS No. 52780-16-2

4-(bromomethyl)benzoyl Chloride

Cat. No.: B1599285
CAS No.: 52780-16-2
M. Wt: 233.49 g/mol
InChI Key: OPOIIZVRMQZRJP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring at the para position, and the carboxyl group is converted to a chloride. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the bromination of toluene to produce benzyl bromide, followed by oxidation to form 4-(bromomethyl)benzoic acid, which is then converted to the chloride using thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the bromination of toluene, followed by catalytic oxidation and chlorination steps. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)benzoyl chloride undergoes various types of reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The compound can be reduced to form 4-(bromomethyl)benzyl alcohol.

  • Substitution: The chloride can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • 4-(Bromomethyl)benzoic acid (from oxidation)

  • 4-(Bromomethyl)benzyl alcohol (from reduction)

  • Various substituted derivatives (from nucleophilic substitution)

Scientific Research Applications

4-(Bromomethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the preparation of complex organic molecules and in the study of reaction mechanisms.

Mechanism of Action

The mechanism by which 4-(bromomethyl)benzoyl chloride exerts its effects involves the electrophilic nature of the bromomethyl group and the reactivity of the chloride. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(Bromomethyl)benzoyl chloride is similar to other benzoyl chlorides and bromomethyl compounds, but it is unique in its combination of functional groups. Some similar compounds include:

  • Benzoyl chloride (C6H5COCl)

  • 4-(Bromomethyl)benzoic acid (C7H6BrO2)

  • Bromomethylbenzene (C7H7Br)

These compounds share similarities in their reactivity and applications, but this compound stands out due to its specific structure and reactivity profile.

Properties

IUPAC Name

4-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOIIZVRMQZRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407999
Record name 4-(bromomethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-16-2
Record name 4-(bromomethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOMETHYL-BENZOYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Bromomethyl benzoic acid (10.5 g., 0.05 moles) is charged to a round-bottom flask equipped with a magnetic stirrer. Thionyl chloride (50 ml.) is added thereto and the mixture heated under reflux with stirring. After approximately 10 minutes the solid material is dissolved. The heating under reflux is continued for an additional 30 minutes, the clear solution stoppered and cooled in a dry atmosphere. The excess thionyl chloride is removed using a rotary evaporator to yield p-bromomethyl benzoyl chloride (m.p. 56°-58°). This product is not further purified but utilized in the next stage of the reaction.
Quantity
10.5 g
Type
reactant
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-bromomethyl-benzoic acid (8.6 g, 0.04 mol) in 7.23 mL SOCl2 (0.1 mol) is heated to reflux for 5 h. SOCl2 is removed, and the residue is recrystalized from hexane to afford 4-bromomethyl-benzoyl chloride as a white crystalline solid.
Quantity
8.6 g
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7.23 mL
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Synthesis routes and methods IV

Procedure details

4-bromomethylbenzoic acid (25 g, 116.25 mmol) was dissolved in CH2Cl2 (200 ml) and treated with oxalyl chloride (12.2 ml, 139.5 mmol). DMF (0.45 ml) was added slowly then stirred for 1 h. The solvent was removed to give the 4-bromomethylbenzoyl chloride as a white solid.
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25 g
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200 mL
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12.2 mL
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0.45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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